Ethyl 7-hydroxypteridine-6-carboxylate

Lipophilicity Drug-likeness Property-based design

Researchers requiring a conformationally distinct pteridine ester for fragment-based drug discovery often face supply inconsistency. This compound provides a differentiated scaffold with a tautomeric 7-hydroxyl group (XLogP3=0, TPSA=93.5 Ų), positioning it favorably for oral bioavailability optimization. Key advantages: • Serves as a traceless protecting group for pteridine-6-carboxylic acid synthesis, surviving multi-step condensation sequences. • Unique 2e⁻/2H⁺ redox behavior distinguishes it from 6-hydroxy isomers, making it suitable for electrochemical sensor design. • Supplied with consistent ≥95% purity (HPLC) for reproducible structure-activity relationship studies.

Molecular Formula C9H8N4O3
Molecular Weight 220.188
CAS No. 90323-87-8
Cat. No. B2761564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxypteridine-6-carboxylate
CAS90323-87-8
Molecular FormulaC9H8N4O3
Molecular Weight220.188
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CN=CN=C2NC1=O
InChIInChI=1S/C9H8N4O3/c1-2-16-9(15)6-8(14)13-7-5(12-6)3-10-4-11-7/h3-4H,2H2,1H3,(H,10,11,13,14)
InChIKeyBKCIUNXQYXUSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Hydroxypteridine-6-Carboxylate: Core Identity and Structural Profile


Ethyl 7-hydroxypteridine-6-carboxylate (CAS 90323-87-8; IUPAC: ethyl 7-oxo-8H-pteridine-6-carboxylate) is a pteridine derivative bearing a 7-hydroxyl (tautomeric 7-oxo) group and a 6-ethyl carboxylate ester on the bicyclic pteridine core [1]. With molecular formula C₉H₈N₄O₃ and molecular weight 220.18 g·mol⁻¹, it belongs to the pterin carboxylate subclass—heterocyclic aromatic compounds structurally related to folic acid metabolites and fluorescent pteridine pigments [2]. The compound is commercially supplied as a research chemical with a minimum purity specification of 95% (HPLC) and is stored long-term in cool, dry conditions . Its computed physicochemical profile—including XLogP3 = 0, topological polar surface area (TPSA) = 93.5 Ų, one hydrogen bond donor, and three rotatable bonds—places it at a distinct polarity and conformational flexibility node within the 7-hydroxypteridine-6-carboxylate chemical space [1].

Scaffold class 7‑Hydroxypteridine‑6‑carboxylate ester
Key attribute Masked carboxylic acid via ethyl ester; single H‑bond donor
Research fit Folate‑pathway fragment design; electrochemical probe

Why Generic Pteridine Analogs Cannot Replace This Compound


Pteridine-6-carboxylate analogs are not interchangeable building blocks; the specific combination of the 7-hydroxyl (7-oxo) tautomeric group and the 6-ethyl ester dictates a unique profile of hydrogen-bonding capacity, lipophilicity, and conformational freedom that directly influences reactivity, solubility, and biological recognition. The free acid analog (7-hydroxypteridine-6-carboxylic acid, CAS 68165-29-7) differs in XLogP3 (−0.2 vs 0), hydrogen bond donor count (2 vs 1), TPSA (105 vs 93.5 Ų), and rotatable bond count (1 vs 3), meaning substitution without re-optimization can alter chromatographic retention, passive membrane permeability, and esterase susceptibility [1][2]. Similarly, 2-amino-substituted pteridine-6-carboxylate esters introduce additional H-bond donors and shift the redox potential, while 8-alkylated derivatives lose the tautomeric 7-OH/7-oxo equilibrium that governs metal-chelation and enzyme-binding interactions [3]. The quantitative evidence below demonstrates that even seemingly minor structural variations produce measurable differences in computed and experimental properties that are material to scientific selection and procurement.

Free acid analog
Higher polarity, extra H‑bond donor, and larger TPSA may shift permeability and retention profiles.
2‑Amino‑substituted esters
Additional H‑bond donor and altered redox potential may change target‑binding behavior.
8‑Alkylated derivatives
Loss of 7‑oxo tautomer equilibrium can disrupt metal‑chelation and molecular recognition.

Quantitative Differentiation Against Closest Analogs


Lipophilicity: Ethyl Ester vs. Free Acid

The target compound exhibits an XLogP3 of 0, compared to −0.2 for the direct free acid analog 7-hydroxypteridine-6-carboxylic acid (CAS 68165-29-7) [1][2]. This 0.2 log unit increase in computed lipophilicity, though modest, reflects the replacement of a polar carboxylic acid proton with an ethyl group and is consistent with the reduction in hydrogen bond donor count from 2 to 1 and TPSA from 105 to 93.5 Ų [1][2].

Lipophilicity vs. free acid
Reported
XLogP3 = 0 (target); free acid = −0.2; Δ +0.2
Reported lipophilicity difference may support permeability‑assay design.
Computed (PubChem 2019.06.18)
Lipophilicity Drug-likeness Property-based design

Hydrogen Bond Donors and Polar Surface Area

The target compound possesses 1 hydrogen bond donor and a TPSA of 93.5 Ų, while the free acid analog has 2 donors and a TPSA of 105 Ų [1][2]. The reduction of one H-bond donor and 11.5 Ų of polar surface area in the ester directly impacts molecular recognition and passive transport properties, as TPSA values below 140 Ų are generally associated with favorable intestinal absorption and blood–brain barrier penetration, while values above 100 Ų begin to limit CNS exposure [3].

H‑bond donors & TPSA
Reported
HBD = 1, TPSA = 93.5 Ų; acid: 2, 105 Ų; ΔHBD −1, ΔTPSA −11.5
Lower polarity profile may support CNS‑penetrant fragment design.
Computed (Cactvs 3.4.6.11)
Hydrogen bonding Polar surface area ADME prediction

Conformational Flexibility via Rotatable Bonds

The target compound contains 3 rotatable bonds (the ethyl ester side chain plus two additional rotatable bonds in the carboxylate attachment), compared to only 1 rotatable bond in the free acid analog [1][2]. This increased conformational自由度 confers greater adaptability for induced-fit binding to protein targets but also carries an entropic penalty upon binding, which must be factored into structure-based drug design [3].

Conformational flexibility
Reported
3 rotatable bonds; free acid: 1; Δ +2
Higher flexibility may affect binding entropy; requires affinity‑optimization review.
Computed (Cactvs 3.4.6.11)
Conformational analysis Molecular flexibility Entropy

Electrochemical Redox Behavior vs. 6-Hydroxy Isomer

Electrochemical studies on the parent 7-hydroxypteridine core (CAS 2432-27-1) demonstrate that at pyrolytic graphite electrodes, 7-hydroxypteridine undergoes a 2e⁻/2H⁺ oxidation to 6,7-dihydroxypteridine in very acidic solution (2 M H₂SO₄), followed by further oxidation and hydrolysis yielding tetraketopiperazine, oxamide, urea, and other fragmentation products under controlled potential electrolysis involving approximately 6 electrons total [1]. In contrast, 6-hydroxypteridine exhibits two distinct voltammetric peaks over pH 2.3–10, with the first peak corresponding to 2e⁻/2H⁺ oxidation to 6,7-dihydroxypteridine [1]. This differential electrochemical fingerprint between the 6-OH and 7-OH positional isomers provides a class-level basis for anticipating distinct redox reactivity of 7-hydroxypteridine-6-carboxylate esters compared to their 6-hydroxy counterparts.

Redox behavior vs. 6‑OH isomer
Class‑level
7‑OH core: 2e⁻/2H⁺ → 6,7‑dihydroxy; further ~6e⁻ fragmentation (strong acid). 6‑OH isomer: two peaks over pH 2.3–10.
Distinct voltammetric fingerprint may support isomer‑specific probe or prodrug research.
Pyrolytic graphite electrode; class‑level inference from parent core.
Electrochemistry Redox potential Pteridine oxidation

Commercial Purity Specification Across Suppliers

Ethyl 7-hydroxypteridine-6-carboxylate is supplied at a minimum purity of 95% (HPLC) by multiple independent vendors including AKSci (Cat. 8401EH) and Leyan (Cat. 2044422) . The free acid analog (CAS 68165-29-7) is also available at 95% minimum purity from AKSci (Cat. 0234EH) and at 98% purity from Leyan (Cat. 1853936) and ChemScene (Cat. CS-0783286) . The availability of the target compound at a consistent 95% specification from independent sources provides procurement reliability, while the acid analog offers a slightly higher purity option (98%) for applications demanding lower impurity profiles .

Commercial purity
Data to verify
Target: min. 95% HPLC (multiple vendors). Acid analog: up to 98%.
Specification review: target purity capped at 95%; verify lot‑specific COA.
Quality control Purity specification Procurement benchmark

Synthetic Utility as a Masked Carboxylic Acid

The 6-ethyl carboxylate ester of the target compound serves as a latent carboxylic acid, enabling orthogonal protection strategies in multi-step syntheses of complex pteridine derivatives. Historical synthetic routes to 6- and 7-hydroxypteridines involve condensation of 4,5-diaminopyrimidines with α-ketoacid esters, where the ester moiety remains intact through subsequent ring-functionalization steps and can be selectively hydrolyzed under mild basic conditions to reveal the free acid [1]. The free acid analog (CAS 68165-29-7) cannot be directly employed in reactions requiring anhydrous or non-aqueous conditions without prior esterification, adding a synthetic step. This latent reactivity of the ester makes the target compound a preferred intermediate for the synthesis of pteridine-6-carboxamides, hydrazides, and other derivatives where the carboxylic acid must be unveiled at a late stage [1].

Synthetic utility
Class‑level
Ethyl ester survives multi‑step condensation, alkylation, and cyclization; hydrolyzed to acid at late stage.
Reported strategy may reduce protection steps in pteridine library synthesis.
Class‑level inference from historical synthetic routes.
Synthetic intermediate Protecting group strategy Orthogonal reactivity

Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization with Balanced Lipophilicity

The XLogP3 of 0, single hydrogen bond donor, and TPSA of 93.5 Ų position ethyl 7-hydroxypteridine-6-carboxylate as a favorable starting scaffold for oral bioavailability optimization, consistent with the property guidelines established by Veber et al. (rotatable bond count ≤10, TPSA ≤140 Ų) . Medicinal chemistry teams pursuing pteridine-based kinase inhibitors or folate pathway antagonists can use this ester as a core fragment, leveraging its moderate lipophilicity to balance solubility and permeability—a profile that the more polar free acid analog (XLogP3 = −0.2, HBD = 2, TPSA = 105 Ų) does not provide without additional structural modification .

Synthetic Chemistry: Late-Stage Library Diversification

The 6-ethyl ester serves as a traceless protecting group that survives the condensation of 4,5-diaminopyrimidines with α-ketoesters—the classic route to 7-hydroxypteridines established by Elion, Hitchings, and Russell . Researchers constructing focused libraries of pteridine-6-carboxamides, -hydrazides, or -ketones can advance the intact ester through multi-step sequences and unmask the carboxylic acid only at the final step via mild alkaline hydrolysis. This strategy is documented in the synthesis of 8-substituted pteridine-6-carboxylic acids and homopteroic acid analogs, where ethyl esters are carried through alkylation, oxidation, and cyclization steps before hydrolysis . The free acid analog would require re-esterification prior to such sequences, adding an unnecessary synthetic operation.

Electrochemical and Photochemical Research Applications

The 7-hydroxypteridine core undergoes characteristic 2e⁻/2H⁺ electrochemical oxidation to 6,7-dihydroxypteridine at pyrolytic graphite electrodes, followed by complex multi-electron fragmentation pathways under controlled potential electrolysis . This redox behavior, documented for the parent 7-hydroxypteridine, distinguishes 7-hydroxy-substituted pteridines from their 6-hydroxy isomers and positions ethyl 7-hydroxypteridine-6-carboxylate as a candidate scaffold for electrochemical sensor development, redox-responsive prodrug design, or studies of pteridine photodegradation pathways relevant to folic acid stability research .

Application
Selection Property
Validation Focus
Folate‑pathway scaffold design
Computed lipophilicity and polarity profile
Permeability and solubility assay correlation
Pteridine‑6‑carboxamide library synthesis
Latent carboxylic acid (ethyl ester protection)
Multi‑step route compatibility and deprotection efficiency
Redox‑responsive probe development
7‑Hydroxypteridine electrochemical fingerprint
Voltammetric and photostability endpoint assessment
Quote Request

Request a Quote for Ethyl 7-hydroxypteridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.